
6-Bromo-3-iodoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-iodoquinolinone is a halogenated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both bromine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoquinolinone typically involves the halogenation of quinolinone derivatives. One common method is the bromination of 3-iodoquinolinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over temperature, reaction time, and reagent addition .
化学反应分析
Types of Reactions
6-Bromo-3-iodoquinolinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinolinone derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolinones, biaryl compounds, and various quinolinone derivatives with different functional groups .
科学研究应用
6-Bromo-3-iodoquinolinone has several scientific research applications:
作用机制
The mechanism of action of 6-Bromo-3-iodoquinolinone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
6-Bromoquinolinone: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodoquinolinone: Similar in structure but lacks the bromine atom, which may influence its chemical properties and applications.
6,8-Dibromoquinolinone: Contains two bromine atoms, which may enhance its reactivity in certain reactions.
Uniqueness
6-Bromo-3-iodoquinolinone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H5BrINO |
|---|---|
分子量 |
349.95 g/mol |
IUPAC 名称 |
6-bromo-3-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
InChI 键 |
OUKSOELIBODFSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


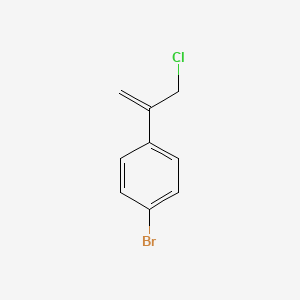
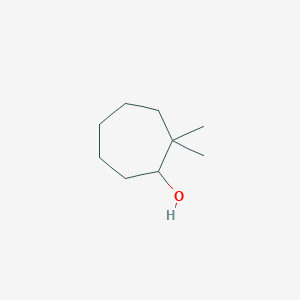
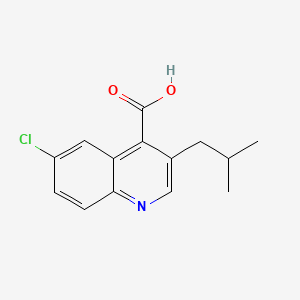
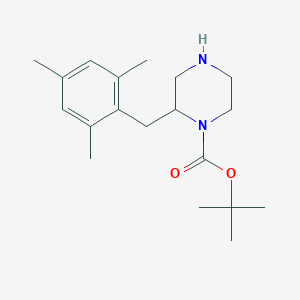
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
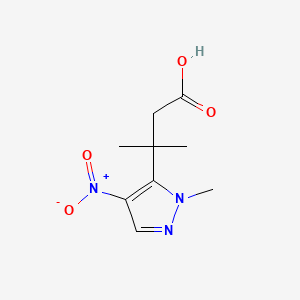
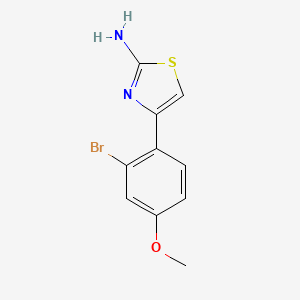
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

